molecular formula C17H13ClN2O5S2 B306280 2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate

2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate

Katalognummer B306280
Molekulargewicht: 424.9 g/mol
InChI-Schlüssel: CMPOFZCJISNSHH-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TCMDC-143051 and is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the survival and growth of many disease-causing organisms.

Wirkmechanismus

The mechanism of action of TCMDC-143051 involves the binding of the compound to the active site of NMT, which prevents the enzyme from carrying out its normal function of transferring myristic acid to the N-terminal glycine of various proteins. This inhibition leads to the disruption of the normal cellular processes of the disease-causing organisms and ultimately leads to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCMDC-143051 are dependent on the specific disease-causing organism being targeted. In general, the compound has been shown to inhibit the growth and survival of various disease-causing organisms, including Plasmodium falciparum, Leishmania donovani, and Mycobacterium tuberculosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TCMDC-143051 is its specificity towards NMT, which makes it a potent inhibitor of various disease-causing organisms. However, one of the limitations of the compound is its low solubility, which can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of TCMDC-143051. One potential direction is the optimization of the compound's chemical structure to improve its solubility and potency. Another direction is the evaluation of the compound's efficacy in animal models of disease to determine its potential as a therapeutic agent. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on disease-causing organisms.

Synthesemethoden

The synthesis of TCMDC-143051 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 2-aminobenzimidazole, 2-formylbenzoic acid, and 2-chloro-4-nitrobenzenesulfonyl chloride. The reaction steps involve the formation of an imine intermediate, which is then reduced to form the final product.

Wissenschaftliche Forschungsanwendungen

The inhibition of NMT by TCMDC-143051 has been shown to have potential therapeutic applications in the treatment of various diseases, including malaria, leishmaniasis, and tuberculosis. The enzyme NMT is essential for the survival and growth of these disease-causing organisms, and its inhibition can lead to their death.

Eigenschaften

Produktname

2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate

Molekularformel

C17H13ClN2O5S2

Molekulargewicht

424.9 g/mol

IUPAC-Name

[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-6-methoxyphenyl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C17H13ClN2O5S2/c1-24-13-4-2-3-10(9-14-16(21)20-17(19)26-14)15(13)25-27(22,23)12-7-5-11(18)6-8-12/h2-9H,1H3,(H2,19,20,21)/b14-9-

InChI-Schlüssel

CMPOFZCJISNSHH-ZROIWOOFSA-N

Isomerische SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)/C=C\3/C(=O)N=C(S3)N

SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C=C3C(=O)N=C(S3)N

Kanonische SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C=C3C(=O)N=C(S3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.